Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride
CAS No.: 174796-88-4
Cat. No.: VC11709823
Molecular Formula: C15H23ClN2O4
Molecular Weight: 330.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174796-88-4 |
|---|---|
| Molecular Formula | C15H23ClN2O4 |
| Molecular Weight | 330.81 g/mol |
| IUPAC Name | tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |
| Standard InChI Key | FGOCKJILLUDOHD-YDALLXLXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
| SMILES | CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Introduction
Chemical Structure and Protective Group Dynamics
The compound’s structure features an L-alanine backbone with a beta-amino substitution, where the alpha-amino group is protected by a Cbz group (-), and the carboxyl group is esterified as a tert-butyl ester (-). The hydrochloride salt enhances crystallinity and handling stability.
The tert-butyl ester is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is removed via hydrogenolysis or catalytic hydrogenation . This orthogonal protection strategy is critical for sequential peptide assembly, minimizing side reactions during solid-phase synthesis .
Synthetic Methodologies and Optimization
Patent-Based Synthesis Protocols
A scalable two-step process, detailed in WO2003053909A1, involves:
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Esterification: Reacting beta-amino-L-alanine with isobutylene in dichloromethane or dioxane, catalyzed by silica-impregnated sulfuric acid or p-toluenesulfonic acid (PTSA). This step forms the tert-butyl ester over 1–8 days at room temperature .
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Hydrochloride Salt Formation: Treating the esterified product with hydrochloric acid (HCl) in dichloromethane, yielding the hydrochloride salt at 10–35°C .
Example Synthesis:
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Threonine-O-tert-butylether-tert-butyl ester hydrochloride: 100 g of threonine reacted with isobutylene and silica-impregnated in dichloromethane for 4–5 days, followed by HCl treatment, achieved >90% yield .
This method bypasses traditional protection-deprotection cycles, reducing impurities and simplifying industrial scale-up .
Comparative Analysis of Catalysts
Applications in Peptide Synthesis and Drug Development
Peptide Backbone Modification
The beta-amino group introduces conformational rigidity, enhancing peptide stability against proteolytic degradation. For example, Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride has been incorporated into:
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Antimicrobial peptides: Beta-amino acid substitutions reduce enzymatic cleavage while maintaining target binding .
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Kinase inhibitors: The tert-butyl ester improves membrane permeability in prodrug formulations.
Orthogonal Deprotection in Solid-Phase Synthesis
In a study leveraging oxazolidinone intermediates (derived from Cbz-protected amino acids), the tert-butyl ester was selectively cleaved using 50% trifluoroacetic acid, enabling sequential elongation of a 15-mer peptide with 99% coupling efficiency .
Structural Analogs and Functional Comparisons
Recent Advancements and Research Directions
Enantioselective Alkylation
Lithium enolates derived from Cbz-protected amino acid tert-butyl esters undergo diastereoselective alkylation, forming quaternary centers with >95% enantiomeric excess (ee). For instance, alkylation with methyl iodide produced (2S,3S)-α-methyl derivatives, critical in synthesizing BIRT-377, an anti-inflammatory agent .
Hybrid Peptide-Polymer Conjugates
Functionalization of the tert-butyl ester with polyethylene glycol (PEG) chains via Steglich esterification yielded water-soluble peptide-polymer hybrids, enhancing bioavailability for intravenous delivery .
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